Cas no 81693-22-3 (3'-a-Sialyl-N-acetyllactosamine)

3'-a-Sialyl-N-acetyllactosamine structure
81693-22-3 structure
Product Name:3'-a-Sialyl-N-acetyllactosamine
كاس عدد:81693-22-3
وسط:C25H41N2NaO19
ميغاواط:696.584820508957
CID:708164
Update Time:2024-10-27

3'-a-Sialyl-N-acetyllactosamine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 3´-α-Sialyl-N-acetyllactosamine
    • 3'-ALPHA-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-A-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-α-Sialyl-N-acetyllactosamine
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • Sialylated triaose type 2 - 5 mg
    • 3&#39
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose (ACI)
    • 3′-Sialyl-N-acetyllactosamine
    • NeuAc(α2-3)Gal(β1-4)GlcNAc
    • 3'-SLN SODIUM SALT
    • 3'-SIALYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-N-acetylneuraminyl-N-acetyll-*actosamine sodiu
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLL-ACTOSAMI NE SODIUM
    • ALPHA-NEUNAC-[2->3]-BETA-D-GAL-[1->4]-D-GLCNAC
    • α-neunac-(2→3)-β-d-gal-(1→4)-d-glcnac
    • (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • 3'-a-Sialyl-N-acetyllactosamine
    • MDL: MFCD00797625
    • نواة داخلي: 1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1
    • مفتاح Inchi: INEFLSBORUBCTG-METCSLGWSA-M
    • ابتسامات: [C@]1(C([O-])=O)(OC[C@H]2OC([C@H](NC(=O)C)[C@@H](O)[C@@H]2O[C@H]2[C@H](O)[C@H]([C@@H](O)[C@@H](CO)O2)O)O)C[C@@H]([C@@H](NC(=O)C)[C@H]([C@H](O)[C@H](O)CO)O1)O.[Na+]

حساب السمة

  • نوعية دقيقة: 696.22000
  • الرابطة الهيدروجينية المانحين العد: 13
  • عدد مستقبلات الهيدروجين بوند: 21
  • عدد الذرات الثقيلة: 46
  • تدوير ملزمة العد: 14

الخصائص التجريبية

  • كثيف: 1.7±0.1 g/cm3
  • نقطة انصهار: >210°C (dec.)
  • نقطة الغليان: 1190.4±65.0 °C at 760 mmHg
  • نقطة الوميض: 673.8±34.3 °C
  • انكسار: 1.649
  • الذوبان: Methanol (Slightly), Water (Slightly)
  • بسا: 346.78000
  • لوغب: -8.63250
  • ضغط البخار: 0.0±0.6 mmHg at 25°C
  • بكا: 1.92±0.70(Predicted)

3'-a-Sialyl-N-acetyllactosamine أمن المعلومات

  • إشارة عشوائية:warning
  • وصف الخطر: H303+H313+H333
  • تحذير: P264+P280+P305+P351+P338+P337+P313
  • رقم نقل البضائع الخطرة:UN 2811 6.1 / PGIII
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 25
  • تعليمات السلامة: 45
  • تحديد البضائع الخطرة: T
  • ظروف التخزين:−20°C

3'-a-Sialyl-N-acetyllactosamine بيانات الجمارك

  • رمز النظام المنسق:29400090

3'-a-Sialyl-N-acetyllactosamine الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-0.5mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
0.5mg
¥2108.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-2mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
2mg
¥6328.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-.5MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3 ≥95%
0.5MG
¥1875.28 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-2MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2mg
¥5103.1 2023-09-28
TRC
S382500-1mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
1mg
$ 488.00 2023-09-06
TRC
S382500-2.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2.5mg
$ 1041.00 2023-09-06
TRC
S382500-5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
5mg
$ 1828.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-0.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
0.5mg
¥1694.89 2023-09-28

3'-a-Sialyl-N-acetyllactosamine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Acetyl phosphate ,  Magnesium chloride Catalysts: 5′-ATP Solvents: Water ;  4 h, pH 8, 37 °C
2.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
المراجع
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

طريقة الإنتاج 2

رد فعل الشرط
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
1.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
3.1 -
3.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
3.3 Reagents: Acetic anhydride Solvents: Pyridine
3.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.5 Reagents: Sodium methoxide Solvents: Methanol
3.6 Reagents: Sodium hydroxide Solvents: Water
4.1 -
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
2.1 Reagents: Acetic acid Solvents: Water ;  80 °C
2.2 Solvents: Pyridine
3.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
3.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
4.1 Reagents: Sodium methoxide Solvents: Methanol
4.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
5.1 -
5.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
5.3 Reagents: Acetic anhydride Solvents: Pyridine
5.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
5.5 Reagents: Sodium methoxide Solvents: Methanol
5.6 Reagents: Sodium hydroxide Solvents: Water
6.1 -
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Dowex 50W ;  reflux
1.2 Reagents: Zinc chloride
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
2.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
3.1 Reagents: Acetic acid Solvents: Water ;  80 °C
3.2 Solvents: Pyridine
4.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
4.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
5.1 Reagents: Sodium methoxide Solvents: Methanol
5.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
6.1 -
6.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
6.3 Reagents: Acetic anhydride Solvents: Pyridine
6.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
6.5 Reagents: Sodium methoxide Solvents: Methanol
6.6 Reagents: Sodium hydroxide Solvents: Water
7.1 -
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
المراجع
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: 5′-CTP ,  Sodium hydroxide ,  Magnesium chloride Catalysts: N-Acetylneuraminate cytidylyltransferase ,  N-Acetyllactosaminide α-(2→3)-sialyltransferase ,  Aldolase Solvents: Water ;  2 h, pH 8.5, 37 °C
1.2 Reagents: Ethanol
المراجع
A Multifunctional Pasteurella multocida Sialyltransferase: A Powerful Tool for the Synthesis of Sialoside Libraries
Yu, Hai; et al, Journal of the American Chemical Society, 2005, 127(50), 17618-17619

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Trans-sialidase
المراجع
Synthesis of sialyloligosaccharides using the trans-sialidase from Trypanosoma cruzi: novel branched and di-sialylated products from digalactoside acceptors
Singh, Suddham; et al, Chemical Communications (Cambridge), 2000, (12), 1013-1014

طريقة الإنتاج 9

رد فعل الشرط
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
المراجع
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
المراجع
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Calcium chloride Catalysts: Trans-sialidase Solvents: Water
المراجع
Enzymic synthesis of a 6'-sulfated sialyl-Lewisx which is an inhibitor of L-selectin binding to peripheral addressin
Scudder, Peter R.; et al, Glycobiology, 1994, 4(6), 929-32

طريقة الإنتاج 13

رد فعل الشرط
1.1 -
1.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
1.3 Reagents: Acetic anhydride Solvents: Pyridine
1.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.5 Reagents: Sodium methoxide Solvents: Methanol
1.6 Reagents: Sodium hydroxide Solvents: Water
2.1 -
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 14

رد فعل الشرط
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
2.1 -
2.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
2.3 Reagents: Acetic anhydride Solvents: Pyridine
2.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.5 Reagents: Sodium methoxide Solvents: Methanol
2.6 Reagents: Sodium hydroxide Solvents: Water
3.1 -
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Solvents: Pyridine
2.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
2.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
3.1 Reagents: Sodium methoxide Solvents: Methanol
3.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
4.1 -
4.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
4.3 Reagents: Acetic anhydride Solvents: Pyridine
4.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
4.5 Reagents: Sodium methoxide Solvents: Methanol
4.6 Reagents: Sodium hydroxide Solvents: Water
5.1 -
المراجع
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

3'-a-Sialyl-N-acetyllactosamine Raw materials

3'-a-Sialyl-N-acetyllactosamine Preparation Products

الموردين الموصى بهم
Shanghai Joy Biotech Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD
SunaTech Inc.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
SunaTech Inc.
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.